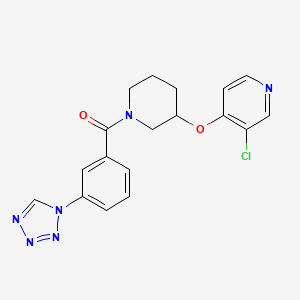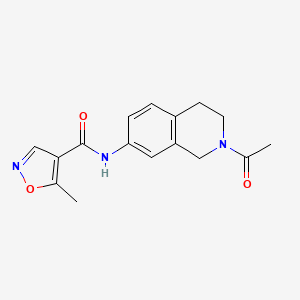![molecular formula C20H20N4O2 B2597612 N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide CAS No. 1258760-15-4](/img/structure/B2597612.png)
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a methyl group, and a phenylcarbamoyl group attached to a benzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide typically involves the following steps:
Cyanoacetylation of Amines: This step involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives.
Condensation Reactions: The cyanoacetamide derivatives are then subjected to condensation reactions with carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with nucleophiles, leading to the formation of new compounds.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, carboxylic acids, and amines. Conditions such as ultrasonic irradiation and the use of solid acid catalysts are often employed to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various cyanoacetamide and benzamide derivatives, which can be further utilized in the synthesis of biologically active compounds .
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide and other benzamide derivatives .
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide is unique due to its specific structural features, such as the presence of a cyanocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24(20(14-21)12-5-13-20)18(25)15-8-10-17(11-9-15)23-19(26)22-16-6-3-2-4-7-16/h2-4,6-11H,5,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIFZTGPGPIXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride](/img/structure/B2597531.png)
![ethyl 4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2597534.png)
![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2597537.png)


![N-(1-{1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2597542.png)
![N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2597543.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2597547.png)
![2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2597548.png)

![1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2597551.png)
